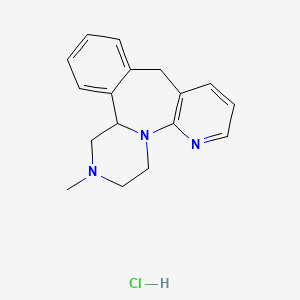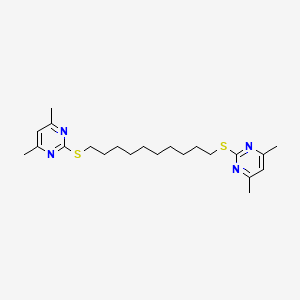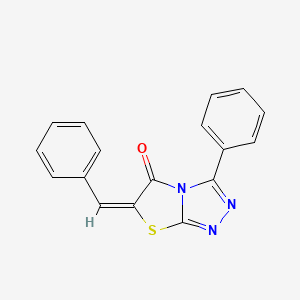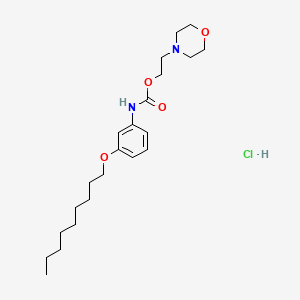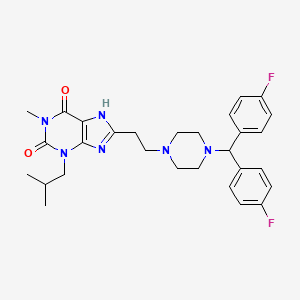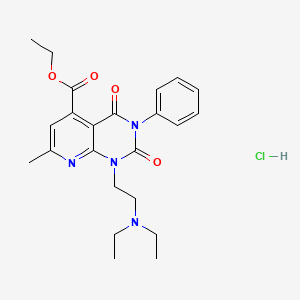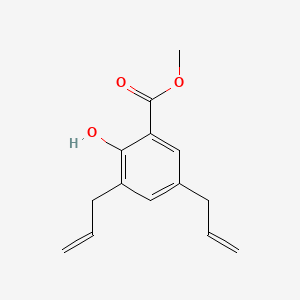
Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- is a synthetic organic compound It belongs to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzopyran moiety via coupling reactions.
- Functionalization of the phenoxy group.
- Final conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- may be investigated for its potential therapeutic properties. It could act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers and coatings. Its chemical properties can be exploited to enhance the performance of these materials.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolidine derivatives with different substituents on the ring.
- Benzopyran analogs with variations in the phenoxy group.
- Compounds with similar pharmacophores but different core structures.
Uniqueness
The uniqueness of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
84394-09-2 |
|---|---|
Fórmula molecular |
C31H38ClNO3 |
Peso molecular |
508.1 g/mol |
Nombre IUPAC |
1-[3-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]propyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C31H37NO3.ClH/c1-31(2)30(24-10-5-4-6-11-24)29(27-17-16-26(33-3)22-28(27)35-31)23-12-14-25(15-13-23)34-21-9-20-32-18-7-8-19-32;/h4-6,10-17,22,29-30H,7-9,18-21H2,1-3H3;1H/t29-,30+;/m0./s1 |
Clave InChI |
RBHWZHMCECUJHR-XCCPJCIBSA-N |
SMILES isomérico |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCN4CCCC4)C5=CC=CC=C5)C.Cl |
SMILES canónico |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCN4CCCC4)C5=CC=CC=C5)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




